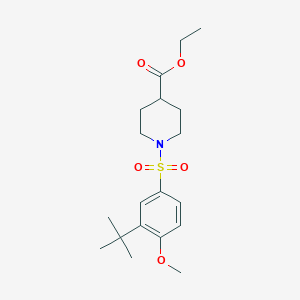

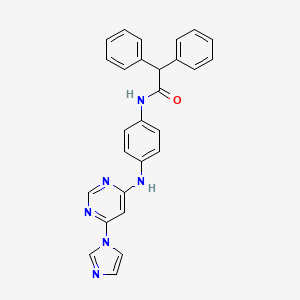

![molecular formula C17H20BrN5O B2590372 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097861-62-4](/img/structure/B2590372.png)

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, a common structural motif in many pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The compound’s structure includes a pyrimidine ring attached to a piperidine ring via a carbon atom. The pyrimidine ring has a bromine atom attached, which could make the compound reactive .Chemical Reactions Analysis

The bromine atom on the pyrimidine ring could potentially be replaced by other groups in a substitution reaction, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the bromine atom could make the compound denser than similar compounds without halogens .Applications De Recherche Scientifique

Therapeutic Potential in Diabetes Mellitus

The compound is investigated for its role in inhibiting dipeptidyl peptidase IV (DPP IV), a serine exopeptidase involved in the inactivation of incretin hormones. Incretins like glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) play crucial roles in glucose homeostasis by enhancing insulin secretion. Inhibition of DPP IV can prevent the degradation of these incretins, making DPP IV inhibitors valuable in treating type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is ongoing due to the recent approval of marketed compounds and the absence of detected long-term side effects, highlighting the potential of novel inhibitors in T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Drug Metabolism and Potential Drug-Drug Interactions

This compound's relevance extends to the field of drug metabolism, particularly concerning the cytochrome P450 (CYP) enzyme system in human liver microsomes. The CYP system is responsible for the metabolism of a wide range of drugs, and interactions within this system can lead to metabolism-based drug-drug interactions (DDIs). Understanding the selectivity and potency of chemical inhibitors, like the discussed compound, against various CYP isoforms is crucial for predicting and managing potential DDIs when multiple drugs are administered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Catalysis and Synthetic Chemistry

The compound is also significant in the realm of catalysis and synthetic chemistry, particularly in the synthesis of complex heterocyclic structures like 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are critical precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. The development of these scaffolds employs hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, underscoring the compound's utility in advancing synthetic methodologies for medicinal chemistry (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-6-4-12(5-7-22)11-23-16(24)8-13-2-1-3-15(13)21-23/h8-10,12H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQXMKQPQVAVIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

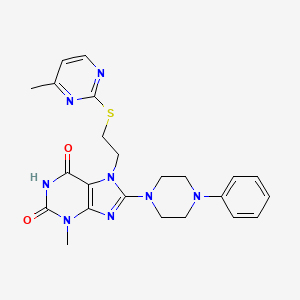

![7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2590291.png)

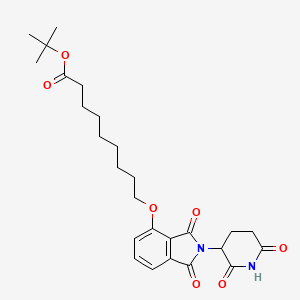

![1-[4-(2,3-Dihydroimidazo[1,2-a]imidazole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2590292.png)

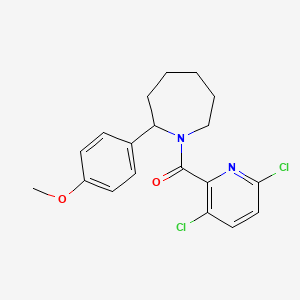

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)

![Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2590302.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)

![N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2590304.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)